![molecular formula C32H32O5Ti B13778993 Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- CAS No. 68443-32-3](/img/structure/B13778993.png)
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- is an organic titanium compound. It consists of titanium coordinated with two molecules of 4-(1-methyl-1-phenylethyl)phenolato and one molecule of hydroxyacetato
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- involves the coordination of titanium with hydroxyacetato and 4-(1-methyl-1-phenylethyl)phenolato ligands. The reaction typically occurs in an organic solvent, and the compound is obtained as a solid powder with a white or light yellow appearance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or phenolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology applications
Mécanisme D'action
The mechanism of action of Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)- involves its interaction with molecular targets and pathways. The titanium center can coordinate with various biological molecules, influencing their activity and function. The specific pathways involved depend on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Titanium tetrachloride (TiCl4): Used in the production of titanium metal and as a catalyst in organic synthesis.
Titanium isopropoxide (Ti(OiPr)4): Employed as a precursor in the synthesis of titanium-based materials and coatings.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
68443-32-3 |
|---|---|
Formule moléculaire |
C32H32O5Ti |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
2-oxidoacetate;4-(2-phenylpropan-2-yl)phenolate;titanium(4+) |
InChI |
InChI=1S/2C15H16O.C2H3O3.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2(4)5;/h2*3-11,16H,1-2H3;1H2,(H,4,5);/q;;-1;+4/p-3 |
Clé InChI |
VHJILDAYNIHQIK-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


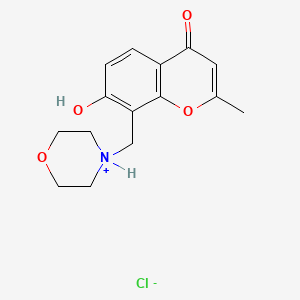
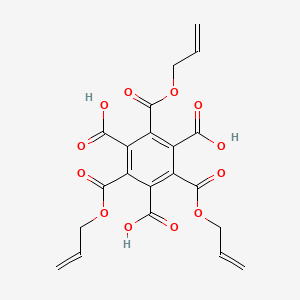
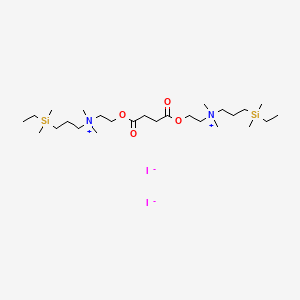
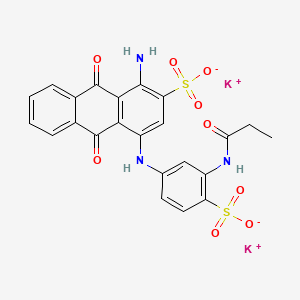

![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
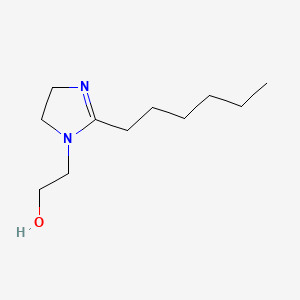
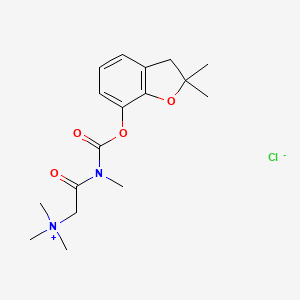
![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
